![molecular formula C12H15N3O2 B173748 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester CAS No. 173898-20-9](/img/structure/B173748.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester” is a chemical compound that has been studied for its potential applications in medical and pharmaceutical research . It has been used as a scaffold for the development of inhibitors for human neutrophil elastase (HNE), a potent serine protease . This compound has also shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of this compound involves the creation of a pyrrolo[2,3-b]pyridine scaffold . The process assesses how a shift of the nitrogen from position 2 to position 7 influences activity . The majority of new compounds synthesized were effective HNE inhibitors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound primarily focus on its interactions with enzymes such as HNE and FGFRs . For instance, it has been found to inhibit HNE effectively .科学的研究の応用
Cancer Therapy
This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Inhibition of Cell Proliferation
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells . This suggests potential applications in the treatment of breast cancer.
Induction of Apoptosis
The compound has been observed to induce apoptosis in 4T1 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the elimination of cancer cells.
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could potentially prevent the spread of cancer cells to other parts of the body.
Development of FGFR Inhibitors
The compound could serve as a lead compound in the development of FGFR inhibitors . FGFR inhibitors are currently under clinical investigation for the treatment of various cancers .
Drug Optimization
Due to its low molecular weight, the compound could be beneficial for subsequent optimization in drug development .
作用機序
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound inhibits the FGFRs, thereby disrupting their normal function . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound interferes with this process, inhibiting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
In intravenous dosing, one study showed high total clearance . In oral dosing, it resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
将来の方向性
The compound and its derivatives have shown promise in medical and pharmaceutical research, particularly in the development of novel and selective inhibitors for the treatment of inflammatory diseases and various types of tumors . Future research may focus on further optimizing these compounds and exploring their potential therapeutic applications .
特性
IUPAC Name |
tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBSQUGWTCZTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

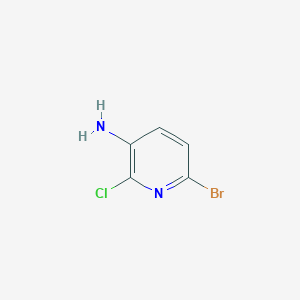

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
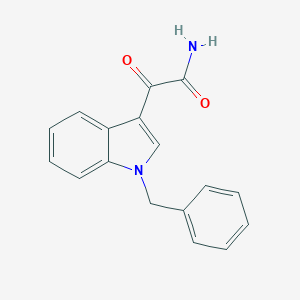
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
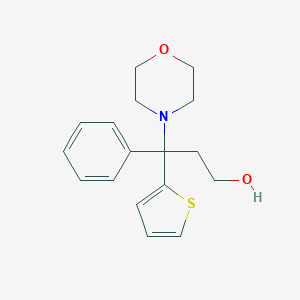
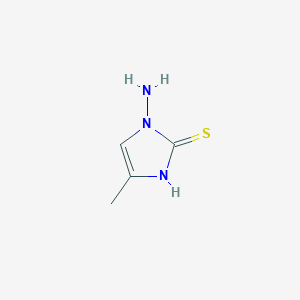

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
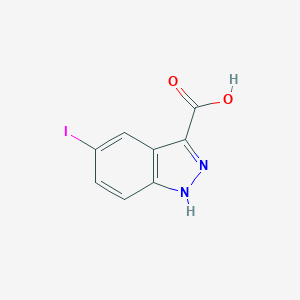

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

